molecular formula C18H21N7 B12356342 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No.: B12356342
M. Wt: 335.4 g/mol
InChI Key: XKWZBXLEAPXUMN-UHFFFAOYSA-N
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Description

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine is a complex organic compound belonging to the class of phenylpyrazoles.

Preparation Methods

The synthesis of 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine involves several steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of mitogen-activated protein kinases (MAPKs), specifically ERK1 and ERK2. This inhibition is achieved through ATP-competitive binding, which prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved include the MAPK/ERK signaling pathway, which plays a crucial role in various cellular processes.

Comparison with Similar Compounds

Compared to other phenylpyrazoles, 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine stands out due to its unique structure and potent inhibitory effects on MAPKs. Similar compounds include other pyrazolopyridines and pyrazolopyridazines, which share structural similarities but may differ in their specific biological activities and applications .

Properties

Molecular Formula

C18H21N7

Molecular Weight

335.4 g/mol

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine

InChI

InChI=1S/C18H21N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-9,12-13,17-18,20-23H,10,19H2

InChI Key

XKWZBXLEAPXUMN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(NNC2NNC1C3=C4C=CC=CN4N=C3C5=CC=CC=C5)N

Origin of Product

United States

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